molecular formula C15H14ClNO3S B2571619 3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide CAS No. 868676-78-2

3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide

Cat. No.: B2571619
CAS No.: 868676-78-2
M. Wt: 323.79
InChI Key: JKNHZHWFRITODI-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide is an organic compound that features a benzenesulfonyl group attached to a propanamide backbone, with a 3-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide typically involves the reaction of benzenesulfonyl chloride with 3-chlorophenylpropanamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 3-chlorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-(4-chlorophenyl)propanamide
  • 3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide
  • 3-(benzenesulfonyl)-N-(3-bromophenyl)propanamide

Uniqueness

3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the benzenesulfonyl group also imparts distinct properties, such as increased stability and potential for specific interactions with biological targets.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-chlorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c16-12-5-4-6-13(11-12)17-15(18)9-10-21(19,20)14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNHZHWFRITODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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